molecular formula C8H6Br2N2 B3033158 5,6-dibromo-2-methyl-1H-benzo[d]imidazole CAS No. 89664-13-1

5,6-dibromo-2-methyl-1H-benzo[d]imidazole

Cat. No.: B3033158
CAS No.: 89664-13-1
M. Wt: 289.95 g/mol
InChI Key: VRHINYYCVCHKEF-UHFFFAOYSA-N
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Description

5,6-Dibromo-2-methyl-1H-benzo[d]imidazole: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences. The presence of bromine atoms at positions 5 and 6, along with a methyl group at position 2, makes this compound particularly interesting for various chemical and biological studies.

Biochemical Analysis

Biochemical Properties

5,6-Dibromo-2-methyl-1H-benzo[d]imidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in DNA replication and repair, thereby affecting cellular proliferation and survival . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of DNA polymerases, thereby preventing DNA replication and cell division . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism, including those involved in energy production and utilization . This compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can affect cellular energy production and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dibromo-2-methyl-1H-benzo[d]imidazole typically involves the bromination of 2-methylbenzimidazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent, and concentration of the brominating agent. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding benzimidazole oxides.

    Reduction: Formation of 2-methyl-1H-benzo[d]imidazole.

    Substitution: Formation of 5,6-disubstituted-2-methyl-1H-benzo[d]imidazole derivatives.

Scientific Research Applications

Chemistry: 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials with unique properties.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal activities. It has shown promise in inhibiting the growth of certain bacterial and fungal strains.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its brominated structure imparts unique properties to the final products.

Comparison with Similar Compounds

  • 5,6-Dichloro-2-methyl-1H-benzo[d]imidazole
  • 5,6-Difluoro-2-methyl-1H-benzo[d]imidazole
  • 5,6-Diiodo-2-methyl-1H-benzo[d]imidazole

Comparison: Compared to its halogenated analogs, 5,6-dibromo-2-methyl-1H-benzo[d]imidazole exhibits unique reactivity due to the presence of bromine atoms. Bromine atoms are larger and more polarizable than chlorine and fluorine, which can influence the compound’s chemical behavior and biological activity. The dibromo derivative may show different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Properties

IUPAC Name

5,6-dibromo-2-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHINYYCVCHKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571981
Record name 5,6-Dibromo-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89664-13-1
Record name 5,6-Dibromo-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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